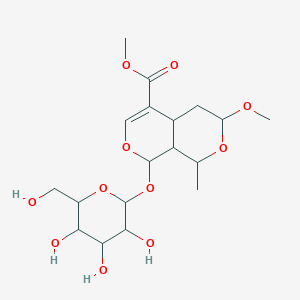
7-O-Methylmorroniside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-O-Methylmorroniside is an iridoid glycoside extracted from the fruit of Cornus officinalis, a plant commonly used in traditional Chinese medicine . This compound is known for its various biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-O-Methylmorroniside can be synthesized through the etherification of morroniside. The process involves the use of molecular iodine as a catalyst in acetone, resulting in the formation of 7-O-alkyl ether derivatives . The reaction is carried out under neutral conditions and yields the desired product within a few hours.
Industrial Production Methods: The industrial production of this compound typically involves the extraction of morroniside from the methanolic root extract of Strychnos cocculoides, followed by its etherification . The process is optimized for large-scale production to ensure the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 7-O-Methylmorroniside undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Scientific Research Applications
Mechanism of Action
7-O-Methylmorroniside exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes such as aldose reductase, which plays a role in the polyol pathway under hyperglycemic conditions.
Anti-inflammatory Pathways: The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Cytotoxic Activity: It induces cytotoxic effects in certain cancer cell lines, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Morroniside: The parent compound from which 7-O-Methylmorroniside is derived.
7-O-Ethylmorroniside: Another derivative with similar bioactive properties.
Loganin: An iridoid glycoside with comparable biological activities.
Uniqueness: this compound is unique due to its specific methylation at the 7-O position, which enhances its bioactivity and stability compared to its parent compound, morroniside . This modification also contributes to its distinct pharmacological profile, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-methoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZODPOCIKVLNIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














